molecular formula C18H21ClN4O3 B11473001 methyl [4-(4-benzylpiperazin-1-yl)-5-chloro-6-oxopyridazin-1(6H)-yl]acetate

methyl [4-(4-benzylpiperazin-1-yl)-5-chloro-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B11473001
M. Wt: 376.8 g/mol
InChI Key: DGABOWUTVDHMBL-UHFFFAOYSA-N
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Description

METHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE typically involves the reaction of 4-benzylpiperazine with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

METHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(4-BENZYLPIPERAZIN-1-YL)ACETATE
  • 4-BENZYLPIPERAZINE
  • 5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZINE

Uniqueness

METHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-5-CHLORO-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its combination of a piperazine ring with a pyridazine moiety and a methyl ester group makes it particularly interesting for various applications .

Properties

Molecular Formula

C18H21ClN4O3

Molecular Weight

376.8 g/mol

IUPAC Name

methyl 2-[4-(4-benzylpiperazin-1-yl)-5-chloro-6-oxopyridazin-1-yl]acetate

InChI

InChI=1S/C18H21ClN4O3/c1-26-16(24)13-23-18(25)17(19)15(11-20-23)22-9-7-21(8-10-22)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12-13H2,1H3

InChI Key

DGABOWUTVDHMBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C(=C(C=N1)N2CCN(CC2)CC3=CC=CC=C3)Cl

Origin of Product

United States

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